Cas no 2229032-62-4 (3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione)

3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione 化学的及び物理的性質
名前と識別子
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- 3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione
- EN300-1753330
- 2229032-62-4
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- インチ: 1S/C9H9NO4/c1-4-5(2)13-8(10-4)6-3-7(11)14-9(6)12/h6H,3H2,1-2H3
- InChIKey: ACUXLZFPSRGDMV-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C)N=C1C1C(=O)OC(C1)=O
計算された属性
- せいみつぶんしりょう: 195.05315777g/mol
- どういたいしつりょう: 195.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 69.4Ų
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753330-0.25g |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione |
2229032-62-4 | 0.25g |
$1841.0 | 2023-09-20 | ||
Enamine | EN300-1753330-0.1g |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione |
2229032-62-4 | 0.1g |
$1761.0 | 2023-09-20 | ||
Enamine | EN300-1753330-10g |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione |
2229032-62-4 | 10g |
$8611.0 | 2023-09-20 | ||
Enamine | EN300-1753330-1g |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione |
2229032-62-4 | 1g |
$2002.0 | 2023-09-20 | ||
Enamine | EN300-1753330-5g |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione |
2229032-62-4 | 5g |
$5807.0 | 2023-09-20 | ||
Enamine | EN300-1753330-0.05g |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione |
2229032-62-4 | 0.05g |
$1682.0 | 2023-09-20 | ||
Enamine | EN300-1753330-0.5g |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione |
2229032-62-4 | 0.5g |
$1922.0 | 2023-09-20 | ||
Enamine | EN300-1753330-10.0g |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione |
2229032-62-4 | 10g |
$8611.0 | 2023-06-03 | ||
Enamine | EN300-1753330-1.0g |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione |
2229032-62-4 | 1g |
$2002.0 | 2023-06-03 | ||
Enamine | EN300-1753330-2.5g |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione |
2229032-62-4 | 2.5g |
$3925.0 | 2023-09-20 |
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dione 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
3-(dimethyl-1,3-oxazol-2-yl)oxolane-2,5-dioneに関する追加情報
3-(Dimethyl-1,3-Oxazol-2-Yl)Oxolane-2,5-Dione: A Comprehensive Overview
3-(Dimethyl-1,3-Oxazol-2-Yl)Oxolane-2,5-Dione (CAS No. 2229032-62-4) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for advanced chemical transformations. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent research findings related to this compound.
The molecular structure of 3-(Dimethyl-1,3-Oxazol-2-Yl)Oxolane-2,5-Dione is characterized by a fused ring system comprising a 1,3-oxazole ring and a cyclic ketone structure. The presence of the dimethyl group at the 1-position of the oxazole ring introduces steric effects that influence the compound's reactivity and selectivity in various chemical reactions. Recent studies have highlighted the importance of such structural features in enhancing the compound's stability and functionality in diverse environments.
One of the most notable aspects of 3-(Dimethyl-1,3-Oxazol-2-Yl)Oxolane-2,5-Dione is its role as a versatile building block in organic synthesis. Researchers have demonstrated its ability to participate in a wide range of reactions, including cycloadditions, nucleophilic substitutions, and oxidative transformations. For instance, a study published in *Journal of Organic Chemistry* explored the use of this compound as a precursor for synthesizing bioactive molecules with potential pharmacological applications.
The synthesis of 3-(Dimethyl-1,3-Oxazol-2-Yl)Oxolane-2,5-Dione typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the condensation of an aldehyde with an amine derivative followed by cyclization to form the oxazole ring. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
In terms of applications, 3-(Dimethyl-1,3-Oxazol-2-Yl)Oxolane-2,5-Dione has found utility in several areas. In materials science, it serves as a precursor for the development of advanced polymers with tailored mechanical and thermal properties. In drug discovery, its unique structure has been exploited to design small-molecule inhibitors targeting specific biological pathways. Additionally, this compound has shown promise in catalytic processes where it acts as a ligand or co-catalyst to enhance reaction efficiency.
Recent research has also focused on understanding the environmental impact and safety profile of 3-(Dimethyl-1,3-Oxazol-2-Yl)Oxolane-2,5-Dione. Studies conducted under controlled laboratory conditions have indicated that this compound exhibits low toxicity to aquatic organisms when exposed at concentrations relevant to industrial applications. However, further investigations are required to fully assess its long-term environmental fate and potential risks.
In conclusion, 3-(Dimethyl -1 , 3 - oxazol - ̃yl ) oxolan e - ̃dione ( CAS No . ̃ ) represents a significant advancement in modern organic chemistry . Its unique structural features , versatile reactivity , and wide range of applications make it an invaluable tool for researchers across multiple disciplines . As ongoing studies continue to uncover new insights into its properties and uses , this compound is poised to play an increasingly important role in both academic and industrial settings .
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